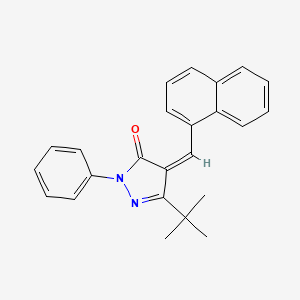

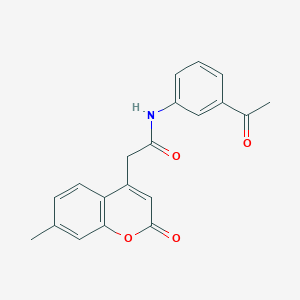

![molecular formula C22H16N4O3 B2611758 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1203317-96-7](/img/structure/B2611758.png)

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, also known as BIA 10-2474, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BIA 10-2474 was initially developed as a painkiller, but its development was halted after a clinical trial resulted in the death of one volunteer. Despite this setback, BIA 10-2474 remains an important molecule for scientific research due to its unique mechanism of action and potential therapeutic applications.

Scientific Research Applications

Antimicrobial and Antitumor Activities

- A study detailed the synthesis of derivatives that included 1H-benzo[d]imidazol-2-yl)thio compounds, demonstrating notable antimicrobial activity. Compounds within this research showed high activity against various strains, supported by quantum calculations to confirm the anticipation of new compounds (Fahim & Ismael, 2019).

- Research on 2-(4-aminophenyl)benzothiazole derivatives, including those with 1H-benzo[d]imidazol-2-yl)thio moieties, highlighted their potential antitumor activity in vitro against numerous human tumor cell lines. This study illuminated the importance of the 1H-benzo[d]imidazol-2-yl)thio group in enhancing the anticancer properties of these compounds (Yurttaş, Tay, & Demirayak, 2015).

Pharmacological Investigations

- Another study focused on benzothiazole derivatives having acetamido and carbothioamido pharmacophores, exploring their anticonvulsant agents. It showed that certain morpholino and imidazolyl derivatives present promising leads for anticonvulsant activity, providing a basis for further pharmacological exploration (Amir, Asif, Ali, & Hassan, 2011).

- The synthesis of a series of derivatives aiming at antimicrobial activities revealed significant activity against various bacterial strains, underscoring the versatility of this chemical scaffold in contributing to the development of new antimicrobial agents (Turan-Zitouni, Kaplancıklı, Özdemir, Revial, & Güven, 2007).

Structural and Computational Analysis

- An investigation into the acidity constants of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives provided insight into the protonation states and structural characteristics of these compounds, useful for understanding their chemical behavior and potential biological interactions (Duran & Canbaz, 2013).

properties

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O3/c27-20(13-26-18-10-3-4-11-19(18)29-22(26)28)23-15-7-5-6-14(12-15)21-24-16-8-1-2-9-17(16)25-21/h1-12H,13H2,(H,23,27)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGFWNCAUHIXQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)CN4C5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

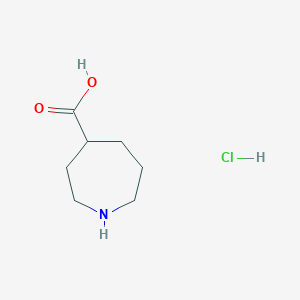

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2611675.png)

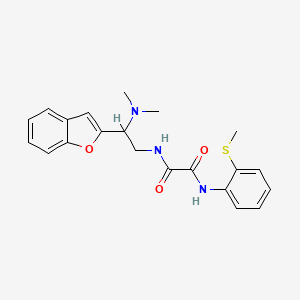

![N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2611681.png)

![N-[(4,4-Difluoro-1-hydroxycyclohexyl)methyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2611683.png)

![6-[5-[6-(Trifluoromethyl)pyrimidin-4-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2611684.png)

![3-((3-chlorophenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2611689.png)

![4-(4-Methoxyphenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2611692.png)

![1-(4-methoxyphenyl)-3-[4-(1H-1,2,4-triazol-1-yl)anilino]-1-propanone](/img/structure/B2611695.png)